2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile
Description
2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile is a nitrile-containing organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a branched alkyl chain terminating in a nitrile group. Its molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol.
Properties
IUPAC Name |
2-methyl-2-(6-methylpyridin-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-5-4-6-9(12-8)10(2,3)7-11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMBVCGUCYVIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704609 | |
| Record name | 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878744-13-9 | |
| Record name | 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile typically involves the reaction of 6-methylpyridin-2-ylmethyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups such as hydroxyl or amino groups. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and synthetic differences between 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile and related compounds:
Key Observations:
- Substituent Positional Effects: The 6-methylpyridin-2-yl group in the target compound introduces steric and electronic differences compared to its 4-methylpyridin-2-yl isomer.
- Aromatic vs. Heteroaromatic Systems : Compounds like 15a and 15d feature phenyl rings with electron-withdrawing groups (Cl, CF₃), which increase electrophilicity compared to the pyridine-based target compound. Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
- Steric Bulk : The branched methyl group adjacent to the nitrile in the target compound and 15d creates steric hindrance, which may reduce nucleophilic attack at the nitrile carbon compared to linear analogues like 15a .
Physicochemical and Reactivity Comparisons
Solubility and Polarity
- The pyridine ring in the target compound enhances water solubility relative to purely hydrocarbon-based analogues (e.g., 15a , 15d ) due to its polarizable nitrogen atom.
- LogP Values : Estimated logP values (via computational tools) suggest the target compound has a lower logP (~1.8) compared to 15d (logP ~3.2), reflecting reduced hydrophobicity due to the pyridine ring’s polarity.
Biological Activity
2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile, a compound with the molecular formula , is a nitrile derivative featuring a pyridine ring. Its structural characteristics suggest potential biological activities that warrant detailed investigation. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, particularly in the context of receptor interaction and enzyme modulation. Notably, compounds similar to this structure have been studied for their effects on neurotransmitter receptors and their potential therapeutic applications.
Key Activities:
- Receptor Modulation: Compounds with similar structures have shown significant binding affinity to adrenergic receptors, particularly β2 and β3 subtypes, which are involved in numerous physiological processes including cardiovascular regulation and metabolic control .
- Antimicrobial Activity: Some nitrile derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity: The presence of the pyridine ring contributes to the compound's ability to bind effectively to neurotransmitter receptors, influencing signal transduction pathways.
- Enzymatic Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, although detailed mechanisms remain to be elucidated.
Study 1: Receptor Interaction
A study conducted by researchers evaluated the binding affinity of various nitrile compounds to adrenergic receptors. Results indicated that this compound displayed a notable affinity for β2 receptors, leading to enhanced signaling pathways associated with vasodilation and increased heart rate .
Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial activity of several nitrile derivatives against common bacterial strains. The results showed that this compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile | Receptor modulation | |
| 4-Methylpyridine | Solvent properties | |
| 6-Methylpyridine | Antimicrobial properties |
This table illustrates how variations in molecular structure can influence biological activity, emphasizing the significance of the pyridine ring in mediating these effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
